molecular formula C12H8ClF3N4O2S B14032359 N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide

Cat. No.: B14032359
M. Wt: 364.73 g/mol
InChI Key: VBQTVLRYOLZCJR-SDPNRITHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyridine ring followed by the introduction of the trifluoromethyl and chlorine substituents. The thiazole ring is then constructed, and the carboxamide group is introduced in the final step. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and carboxamide groups contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C12H8ClF3N4O2S

Molecular Weight

364.73 g/mol

IUPAC Name

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H8ClF3N4O2S/c1-5(20-22)11-18-4-8(23-11)10(21)19-9-2-6(12(14,15)16)7(13)3-17-9/h2-4,22H,1H3,(H,17,19,21)/b20-5-

InChI Key

VBQTVLRYOLZCJR-SDPNRITHSA-N

Isomeric SMILES

C/C(=N/O)/C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl

Canonical SMILES

CC(=NO)C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.